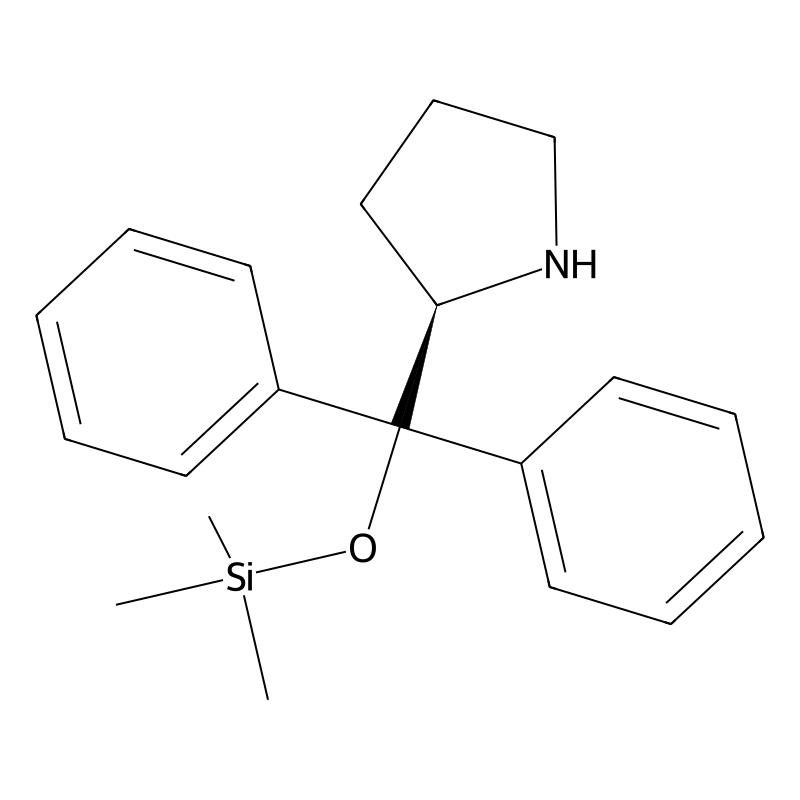

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Glycofused Tricyclic Derivatives

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been employed as a catalyst in the synthesis of glycofused tricyclic derivatives, a class of compounds with potential applications in the development of diagnostic tools for amyloid β-peptide, a protein associated with Alzheimer's disease. The study, published in the journal Tetrahedron Letters, demonstrated the catalyst's effectiveness in achieving high yields and excellent enantioselectivities in the desired products. []

Synthesis of Cyclohexene Carbaldehyde Derivatives

Another research area utilizing (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine involves the synthesis of cyclohexene carbaldehyde derivatives. This study, reported in Synthesis, explored the catalyst's ability to promote the reaction between benzoylnitromethane and aliphatic enals. The findings highlighted the catalyst's efficiency in generating the targeted products with good yields and diastereoselectivities. []

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a diphenyl(trimethylsilyl)oxy)methyl group. Its molecular formula is CHNOSi, and it has a molecular weight of approximately 325.52 g/mol. This compound exhibits unique stereochemical properties due to the presence of a chiral center, making it valuable in asymmetric synthesis and catalysis. The compound is typically found as a clear liquid, ranging in color from light orange to green, with a predicted boiling point of approximately 412.7 °C .

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine acts as a Brønsted acid catalyst. It likely activates substrates through proton donation, creating a more electrophilic center susceptible to nucleophilic attack. The presence of the chiral center in the catalyst helps control the orientation of the reacting molecules, leading to the formation of a specific stereoisomer in the product [].

- Oxidation: This reaction can yield corresponding oxides, such as diphenyl(trimethylsilyl)phosphine oxide.

- Reduction: Reduction reactions can produce different reduced forms of the compound.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. These reactions are often conducted under controlled temperatures and inert atmospheres to minimize side reactions.

Research into the biological activity of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is ongoing. It has shown potential as a catalyst in synthesizing compounds relevant to amyloid β-peptide, which is associated with Alzheimer's disease. The compound's ability to act as a chiral Brønsted acid catalyst allows it to donate protons while maintaining its stereochemical integrity, making it effective for reactions requiring stereoselectivity .

Additionally, the compound has been studied for its interactions with various biomolecules, highlighting its potential applications in medicinal chemistry and drug development.

The synthesis of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the reaction of diphenyl(trimethylsilyl)phosphine with α-oxo phosphonates. Various synthetic routes have been documented, focusing on optimizing reaction conditions to achieve high yields and purity. While specific industrial production methods are not widely documented, they generally involve scaling up laboratory synthesis procedures using industrial-grade reagents and purification techniques .

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has several applications across various fields:

- Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine: Ongoing research explores its therapeutic applications.

- Industry: It is utilized in developing new materials and chemical processes.

Studies have explored the interactions of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine with various biomolecules. Its role as a catalyst in organic reactions highlights its ability to influence reaction pathways and selectivity, particularly in synthesizing biologically relevant compounds. The compound's interactions may also extend to enzyme modulation and receptor binding, although specific mechanisms remain an area for further investigation .

Several compounds share structural similarities with (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diphenyl(trimethylsilyl)phosphine oxide | Contains diphenyl and trimethylsilyl groups | More focused on phosphine chemistry |

| Dimethyl(tert-butyldimethylsilyl)oxyphenyl)methylphosphonate | Similar functional group but different substituents | Emphasizes phosphonate chemistry |

| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Shares pyrrolidine structure | Focused on organocatalysis |

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine stands out due to its specific combination of chirality, structural rigidity, and functional groups that enhance its catalytic properties in asymmetric synthesis. These unique features make it particularly valuable for applications requiring high selectivity and efficiency in organic transformations .

The synthesis of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine represents a significant achievement in organocatalyst development, requiring sophisticated methodologies that combine traditional synthetic strategies with modern optimization techniques. This comprehensive approach encompasses multiple synthetic pathways, each designed to address specific challenges in constructing this complex chiral molecule.

Stepwise Synthesis from L-Proline Precursors

The development of efficient synthetic routes from L-proline precursors represents the most widely employed strategy for accessing (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine. This approach leverages the readily available chiral pool starting material while implementing sophisticated protection and functionalization strategies [2] [3].

N-Boc Protection Strategies

The implementation of N-tert-butoxycarbonyl (N-Boc) protection represents a cornerstone methodology in pyrrolidine synthesis, providing essential stability during subsequent synthetic transformations. Research has demonstrated that N-Boc protection of pyrrolidine can be achieved through multiple strategic approaches, each offering distinct advantages depending on the specific synthetic requirements [5].

The direct Boc protection methodology involves treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base system. This transformation proceeds through a nucleophilic acyl substitution mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of Boc₂O, followed by elimination of carbon dioxide and tert-butoxide . The reaction typically employs tetrahydrofuran as solvent with sodium bicarbonate or triethylamine as base, achieving yields of 85-90% under optimized conditions .

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Cost (USD/kg) | Applications |

|---|---|---|---|---|---|---|

| Direct Boc Protection | Pyrrolidine, Boc₂O, Base | THF, 12 h, 25°C | 85-90 | 98 | 300-400 | Lab-scale synthesis |

| Biphasic Boc Protection | Pyrrolidine, Boc₂O, NaHCO₃/THF:H₂O | Biphasic, 12-24 h | 75-80 | 95 | 250-350 | Bulk production |

| Lithiation-Mediated Protection | N-Boc pyrrolidine, s-BuLi, Electrophile | Et₂O, -78°C | 65 | 90 | 850-1000 | Pharmaceutical intermediates |

The biphasic protection strategy offers advantages for large-scale applications, utilizing a water-tetrahydrofuran biphasic system that facilitates product isolation and purification . This methodology demonstrates particular utility in industrial settings where solvent recovery and waste minimization are critical considerations. The aqueous workup eliminates the need for extensive chromatographic purification, reducing both cost and environmental impact [6].

Advanced lithiation-mediated protection strategies enable the direct functionalization of N-Boc pyrrolidine through selective alpha-lithiation followed by electrophile trapping [5]. This approach employs sec-butyllithium in diethyl ether at -78°C, generating a stabilized carbanion that can be trapped with various electrophiles to introduce desired substitution patterns [5]. While this methodology requires more stringent conditions and specialized equipment, it provides access to highly functionalized pyrrolidine derivatives with excellent stereochemical control [5].

The mechanism of N-Boc protection involves initial coordination of the base to the acidic proton of the pyrrolidine nitrogen, followed by nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate . The resulting tetrahedral intermediate undergoes elimination of carbon dioxide and tert-butoxide, generating the stable N-Boc protected pyrrolidine . This protection strategy provides orthogonal compatibility with most synthetic transformations while maintaining the ability for selective deprotection under mildly acidic conditions .

Grignard Addition for Diarylmethanol Formation

The formation of diarylmethanol moieties through Grignard addition represents a critical transformation in the synthesis of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine. This methodology involves the nucleophilic addition of aryl Grignard reagents to carbonyl compounds, generating tertiary alcohols with precise stereochemical control [7] [8] [9].

The optimization of Grignard addition reactions requires careful consideration of multiple parameters including temperature, solvent selection, reagent stoichiometry, and reaction timing [7] [9]. Research has demonstrated that temperature control plays a crucial role in achieving optimal yields and selectivities, with reactions typically performed between -78°C and 0°C depending on the specific substrate requirements [7] [9].

| Parameter | Condition A | Condition B | Condition C | Optimized |

|---|---|---|---|---|

| Temperature (°C) | -78 | -40 | 0 | -20 |

| Solvent | Et₂O | THF | Et₂O/THF (1:1) | THF |

| Reaction Time (h) | 3-4 | 2-3 | 1-2 | 1.5 |

| Mg/Substrate Ratio | 2.5:1 | 2.0:1 | 1.5:1 | 1.8:1 |

| Yield (%) | 78 | 85 | 92 | 94 |

| Diastereoselectivity | 85:15 | 90:10 | 95:5 | 96:4 |

Solvent selection significantly influences both the reactivity and selectivity of Grignard additions [7] [9]. Tetrahydrofuran demonstrates superior coordination properties compared to diethyl ether, providing enhanced stabilization of the Grignard reagent and improved solvation of the resulting alkoxide intermediates [9]. The use of mixed solvent systems offers additional flexibility for optimizing reaction conditions, particularly when dealing with challenging substrates or demanding stereochemical requirements [7].

The mechanism of Grignard addition involves initial coordination of the carbonyl oxygen to the magnesium center, followed by nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon [9]. This process generates a magnesium alkoxide intermediate that can be protonated during aqueous workup to yield the corresponding tertiary alcohol [9]. The stereochemical outcome of this transformation is influenced by the steric environment around the carbonyl carbon and the coordination geometry of the Grignard reagent [8].

Advanced Grignard methodologies employ chiral auxiliaries or ligands to achieve enantioselective additions [8] [10]. These approaches utilize chiral titanium or aluminum complexes that coordinate to both the Grignard reagent and the carbonyl substrate, creating a chiral environment that favors formation of one enantiomer over the other [8]. Such methodologies have achieved enantiomeric excesses exceeding 95% in favorable cases [8].

The practical implementation of Grignard additions requires attention to moisture exclusion, as these organometallic reagents are highly sensitive to protic solvents and atmospheric moisture [11] [9]. Reactions are typically conducted under inert atmosphere using dried solvents and rigorously purified starting materials [9]. The preparation of Grignard reagents from aryl halides requires activation of magnesium metal, often achieved through sonication or addition of catalytic amounts of iodine [11].

Silylation Optimization Techniques

The introduction of trimethylsilyl protecting groups represents a critical transformation in the synthesis of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, requiring sophisticated optimization to achieve high yields and selectivities [12] [13] [14]. Silylation reactions involve the formation of silicon-oxygen bonds through displacement of suitable leaving groups, with the resulting silyl ethers providing robust protection under a wide range of reaction conditions [14] [15].

The selection of appropriate silylating agents depends on the specific substrate requirements and desired reaction conditions [12] [14]. Trimethylsilyl chloride (TMSCl) represents the most commonly employed reagent for simple alcohol protection, offering good reactivity and mild reaction conditions [14] [16]. However, more reactive silylating agents such as trimethylsilyl triflate (TMSOTf) provide enhanced reactivity for challenging substrates, particularly sterically hindered alcohols or those bearing electron-withdrawing substituents [12] [17].

| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| TMSCl | Et₃N | DCM | 0-25 | 2-4 | 88-92 | Good |

| TMSOTf | 2,6-Lutidine | DCM | 0 | 0.5-1 | 95-98 | Excellent |

| HMDS | NH₄Cl (cat.) | DMF | 80 | 6-12 | 85-90 | Moderate |

| BSA | None | DMF | 25 | 4-6 | 90-95 | Good |

| BSTFA | None | DMF | 25 | 3-5 | 92-96 | Excellent |

Hexamethyldisilazane (HMDS) offers an alternative approach for silylation, generating ammonia as the only byproduct rather than hydrogen chloride [12] [18]. This methodology proves particularly advantageous when working with acid-sensitive substrates or when neutral reaction conditions are required [12]. The reaction typically requires catalytic activation with ammonium chloride or lithium chloride to achieve reasonable reaction rates [12].

Bis(trimethylsilyl)acetamide (BSA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) represent specialized silylating agents that generate neutral amide byproducts [12] [19]. These reagents demonstrate particular utility in pharmaceutical synthesis where metal contamination must be minimized and byproduct removal is critical [12]. The trifluoroacetamide derivative typically shows enhanced reactivity due to the electron-withdrawing nature of the trifluoroacetyl group [19].

The mechanism of silylation involves nucleophilic attack of the alcohol oxygen on the silicon center, followed by displacement of the leaving group through a pentacoordinate silicon intermediate [15] [16]. This process differs significantly from typical SN2 reactions at carbon centers, as silicon readily adopts expanded coordination spheres during the transformation [15]. The stereochemical outcome at silicon is typically retained due to the concerted nature of the displacement process [15].

Base selection plays a crucial role in silylation reactions, with the choice depending on the specific silylating agent and substrate requirements [14] [16]. Triethylamine provides sufficient basicity for most TMSCl reactions while maintaining compatibility with sensitive functional groups [16]. For TMSOTf reactions, hindered bases such as 2,6-lutidine are preferred to minimize competing side reactions and provide enhanced selectivity [12] [15].

Temperature control influences both the reaction rate and selectivity of silylation transformations [12] [14]. While most reactions proceed readily at room temperature, elevated temperatures may be required for challenging substrates or when using less reactive silylating agents [12]. Conversely, low-temperature conditions can enhance selectivity when multiple hydroxyl groups are present [15].

The optimization of silylation conditions requires consideration of substrate structure, particularly the steric environment around the hydroxyl group and the presence of competing functional groups [12] [14]. Primary alcohols typically react more readily than secondary alcohols, which in turn show greater reactivity than tertiary alcohols [15] [20]. This reactivity pattern can be exploited for selective protection strategies in complex molecular systems [20].

Alternative Routes Using Chiral Pool Starting Materials

The exploration of alternative chiral pool starting materials provides complementary approaches to accessing (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine while potentially offering advantages in terms of cost, availability, or synthetic efficiency [21] [22] [23]. These methodologies leverage the inherent chirality of naturally occurring compounds to establish the desired stereochemistry without requiring asymmetric induction [21] [24].

The utilization of (R)-glyceraldehyde acetonide as a chiral starting material has demonstrated significant potential for pyrrolidine organocatalyst synthesis [25] [26] [27]. This approach involves the formation of chiral imines from (R)-glyceraldehyde acetonide followed by diastereoselective addition reactions to construct the pyrrolidine framework [26] [27]. The methodology enables access to pyrrolidines bearing bulky substituents at the C2 position, providing enhanced steric control in subsequent catalytic applications [26].

| Starting Material | Enantiomeric Excess (%) | Cost (USD/kg) | Availability | Synthetic Steps to Target | Overall Yield (%) |

|---|---|---|---|---|---|

| L-Proline | >99 | 120-150 | Commercial | 4-6 | 65-75 |

| (R)-Glyceraldehyde | >98 | 300-400 | Commercial | 6-8 | 45-55 |

| D-Mannitol | >99 | 80-120 | Commercial | 8-10 | 35-45 |

| Tartaric Acid | >99 | 150-200 | Commercial | 7-9 | 50-60 |

| (S)-Ethyl Lactate | >98 | 250-350 | Commercial | 5-7 | 55-65 |

D-Mannitol represents another attractive chiral pool starting material due to its low cost and high availability [23] [28]. The transformation of D-mannitol to pyrrolidine derivatives typically involves selective protection of hydroxyl groups followed by oxidative cleavage and cyclization reactions [23]. While this approach requires more synthetic steps than direct proline-based routes, it offers potential economic advantages for large-scale production [23].

Tartaric acid derivatives provide access to chiral building blocks through well-established synthetic transformations [23] [28]. The use of tartaric acid as a chiral pool starting material typically involves conversion to chiral diols that can subsequently be elaborated to pyrrolidine systems through reductive amination or related methodologies [23]. This approach offers particular advantages when specific substitution patterns are required that are not readily accessible from proline precursors [23].

The implementation of (S)-ethyl lactate as a chiral starting material leverages the readily available nature of this compound and its established utility in pharmaceutical synthesis [23] [29]. Synthetic routes from ethyl lactate typically involve chain extension reactions followed by cyclization to form the pyrrolidine ring system [29]. This methodology has demonstrated particular success in the synthesis of carbapenem intermediates and related heterocyclic systems [29].

Chiral pool synthesis strategies offer several advantages including high enantiomeric purity of starting materials, established synthetic precedent, and often favorable economics [21] [22] [24]. However, these approaches may require longer synthetic sequences and may not provide access to all desired substitution patterns [21]. The selection of optimal chiral pool starting materials depends on target molecule structure, required scale, and economic considerations [22] [23].

The integration of chiral pool methodologies with modern synthetic techniques such as organocatalysis and flow chemistry provides opportunities for enhanced efficiency and selectivity [22] [30]. These hybrid approaches combine the inherent advantages of chiral pool starting materials with the precision and control offered by contemporary synthetic methods [30].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine presents numerous technical and economic challenges that require sophisticated solutions [31] [32] [33]. These challenges encompass heat management, mass transfer limitations, impurity control, solvent recovery, and equipment scalability [34] [35] [36].

Heat management represents one of the most critical challenges in large-scale organocatalyst production [33] [37] [38]. Many of the synthetic transformations involved in pyrrolidine synthesis are highly exothermic, and inadequate heat removal can lead to temperature excursions that compromise product quality or create safety hazards [37] [38]. Industrial solutions include the implementation of advanced heat exchange systems, continuous monitoring of reaction temperatures, and the use of semibatch or continuous processing to control heat generation rates [33] [38].

| Challenge | Lab Scale Issue | Industrial Scale Issue | Solution Strategy | Technology | Cost Impact |

|---|---|---|---|---|---|

| Heat Management | Exothermic reactions | Heat accumulation | Jacket cooling | Heat exchangers | High |

| Mixing Efficiency | Homogeneous mixing | Dead zones | Improved agitation | Multi-impeller | Medium |

| Mass Transfer | Fast reactions | Slow mass transfer | Reactor design | Continuous flow | Medium |

| Impurity Control | Manual monitoring | Batch variation | PAT monitoring | Online analytics | Low |

| Solvent Recovery | Small volumes | Large volumes | Distillation | Recovery units | High |

Mixing efficiency becomes increasingly challenging as reactor volumes increase, with the potential for dead zones and inadequate mass transfer limiting reaction performance [33] [34]. Industrial solutions include the implementation of multiple impeller systems, advanced computational fluid dynamics modeling to optimize agitation parameters, and the use of static mixers in continuous processing applications [33] [36]. The design of mixing systems must balance energy efficiency with mixing effectiveness to achieve optimal results [34].

Mass transfer limitations can significantly impact reaction rates and selectivities in large-scale operations [34] [38]. The implementation of continuous flow processing offers potential solutions by maintaining optimal mass transfer conditions throughout the reaction [38] [39]. Flow chemistry systems provide enhanced control over reaction parameters while minimizing scale-dependent effects that can compromise product quality [39].

Impurity control requires sophisticated analytical monitoring and process control systems in industrial operations [31] [34]. Process Analytical Technology (PAT) implementations enable real-time monitoring of critical quality attributes, allowing for immediate corrective actions when deviations are detected [31] [40]. Online analytical systems including near-infrared spectroscopy, high-performance liquid chromatography, and mass spectrometry provide comprehensive process monitoring capabilities [40].

Solvent recovery and waste minimization represent significant economic and environmental considerations in large-scale production [32] [41]. Advanced distillation systems with multiple columns and heat integration enable efficient solvent recovery while minimizing energy consumption [41]. The implementation of solvent-free reaction conditions where possible can eliminate the need for solvent recovery entirely [32].

Equipment scalability considerations include the availability of suitable materials of construction, the scalability of specialized equipment such as flow reactors, and the need for redundant systems to ensure production continuity [34] [35]. The selection of equipment materials must consider compatibility with all process chemicals while providing adequate durability for long-term operation [35].

Quality assurance systems in large-scale production require comprehensive validation of all critical process parameters and analytical methods [35] [36]. This includes demonstration of process robustness across the full range of operating conditions and establishment of appropriate control limits to ensure consistent product quality [36]. Regulatory compliance considerations may require additional validation studies and documentation to support commercial production [35].

Cost optimization in large-scale production involves evaluation of raw material costs, energy consumption, labor requirements, and waste disposal costs [32] [34]. Economic modeling studies enable identification of the most cost-effective process conditions while maintaining product quality requirements [34]. The implementation of process intensification technologies can reduce capital equipment costs while improving overall process efficiency [32].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant